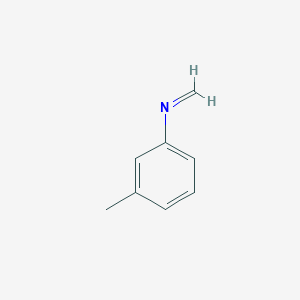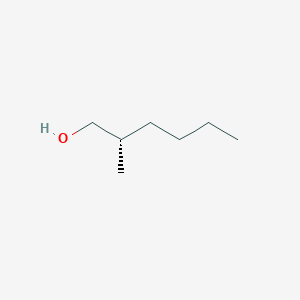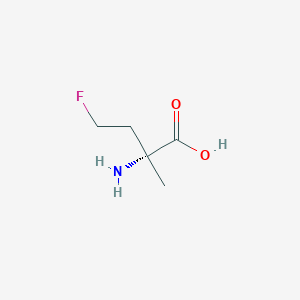
4-Fluoro-D-isovaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-D-isovaline is a non-proteinogenic amino acid with the chemical formula C5H10FNO2 It is a derivative of isovaline, where a fluorine atom replaces one of the hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of isovaline using reagents such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) under controlled conditions . The reaction is carried out in a suitable solvent, often under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 4-Fluoro-D-isovaline may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-D-isovaline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes, while reduction can produce alcohols .
Scientific Research Applications
4-Fluoro-D-isovaline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-D-isovaline involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, influencing various biochemical processes . The exact pathways and targets are still under investigation, but its structural similarity to other amino acids suggests it may interact with similar biological systems .
Comparison with Similar Compounds
Isovaline: A non-fluorinated analog with similar structural properties.
Glycine: An inhibitory neurotransmitter with structural similarities to isovaline.
γ-Aminobutyric acid (GABA): Another inhibitory neurotransmitter with structural similarities.
Uniqueness: 4-Fluoro-D-isovaline is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorination can enhance the compound’s stability, reactivity, and bioavailability compared to its non-fluorinated analogs .
Properties
CAS No. |
321198-93-0 |
|---|---|
Molecular Formula |
C5H10FNO2 |
Molecular Weight |
135.14 g/mol |
IUPAC Name |
(2R)-2-amino-4-fluoro-2-methylbutanoic acid |
InChI |
InChI=1S/C5H10FNO2/c1-5(7,2-3-6)4(8)9/h2-3,7H2,1H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
NJGXDLBWRBRMJD-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@@](CCF)(C(=O)O)N |
Canonical SMILES |
CC(CCF)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


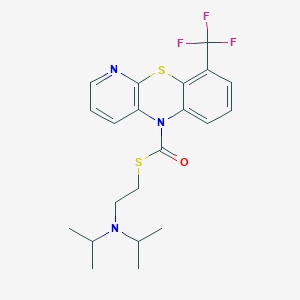

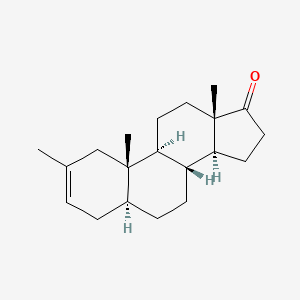



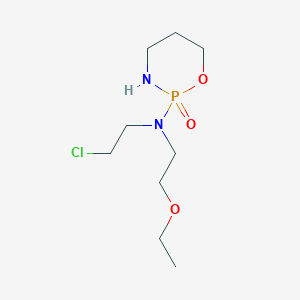

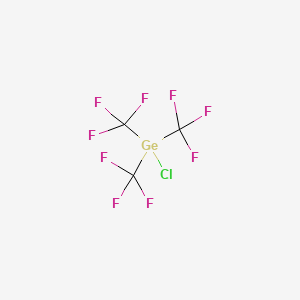
![2-[2-(4-{2-[2-(4-{2-Thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethyl}piperazin-1-yl)ethoxy]ethan-1-ol tetrahydrochloride](/img/structure/B13422649.png)
![6-Methanesulfonyl-2-azaspiro[3.3]heptane](/img/structure/B13422653.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13422658.png)
